molecular formula C19H20N2O2 B10912109 6-methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

6-methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B10912109
M. Wt: 308.4 g/mol
InChI Key: QATSAZRBARWIJP-UHFFFAOYSA-N
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Description

6-methoxy-1-tetralone , belongs to the class of tetralins. It appears as a yellow to light brown fine crystalline powder. This compound has applications beyond its chemical structure, particularly in scientific research and industry .

Preparation Methods

The synthesis of 6-methoxy-1-tetralone involves the following steps:

    Acylation of Anisole: Anisole reacts with an acylating agent in the presence of a Lewis acid and a solvent at temperatures between -10°C and 40°C. The intermediate formed continues to react, leading to the formation of 6-methoxy-1-tetralone.

    Purification: The crude product is obtained and further purified to yield a high-purity compound.

Chemical Reactions Analysis

6-Methoxy-1-tetralone can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. Major products formed from these reactions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a reagent in the synthesis of (2-(furanyl)vinyl)-1-tetralone chalcones, which possess anticancer properties and induce apoptosis.

    Biology: Its biological effects and potential targets are areas of active research.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Its stability and UV-absorbing properties make it useful in sunscreens and other cosmetic formulations.

Mechanism of Action

The precise mechanism by which 6-methoxy-1-tetralone exerts its effects remains an ongoing area of study. Researchers explore its interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

While 6-methoxy-1-tetralone shares structural features with related compounds, its unique properties set it apart. Similar compounds include other tetralins and carboline derivatives.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

6-methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H20N2O2/c1-22-13-5-3-4-12(10-13)18-19-15(8-9-20-18)16-11-14(23-2)6-7-17(16)21-19/h3-7,10-11,18,20-21H,8-9H2,1-2H3

InChI Key

QATSAZRBARWIJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OC

Origin of Product

United States

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